molecular formula C8H11N B13467741 1-Ethyl-3-methylidenecyclobutane-1-carbonitrile

1-Ethyl-3-methylidenecyclobutane-1-carbonitrile

Cat. No.: B13467741
M. Wt: 121.18 g/mol
InChI Key: LBOFHNSFJMYAPT-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring substituted with an ethyl group, a methylene group, and a nitrile group

Preparation Methods

The synthesis of 1-Ethyl-3-methylidenecyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethylcyclobutanone with a suitable nitrile source under specific conditions. The reaction typically requires a catalyst and may involve steps such as dehydration and cyclization to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-methylidenecyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or organometallic compounds.

    Addition: The double bond in the methylene group can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methylidenecyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylidenecyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

1-Ethyl-3-methylidenecyclobutane-1-carbonitrile can be compared with similar compounds such as:

    1-Methyl-3-methylidenecyclobutane-1-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    Cyclobutanecarbonitrile: Lacks the methylene and ethyl substitutions.

    Ethylcyclobutanone: Contains a carbonyl group instead of a nitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

1-ethyl-3-methylidenecyclobutane-1-carbonitrile

InChI

InChI=1S/C8H11N/c1-3-8(6-9)4-7(2)5-8/h2-5H2,1H3

InChI Key

LBOFHNSFJMYAPT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=C)C1)C#N

Origin of Product

United States

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